Cas no 926254-69-5 (1-(5-Amino-2-methoxyphenyl)-3-(2-methoxyphenyl)urea)

1-(5-Amino-2-methoxyphenyl)-3-(2-methoxyphenyl)urea 化学的及び物理的性質

名前と識別子

-

- 1-(5-amino-2-methoxyphenyl)-3-(2-methoxyphenyl)urea

- 3-(5-amino-2-methoxyphenyl)-1-(2-methoxyphenyl)urea

- NE45517

- 1-(5-Amino-2-methoxyphenyl)-3-(2-methoxyphenyl)urea

-

- インチ: 1S/C15H17N3O3/c1-20-13-6-4-3-5-11(13)17-15(19)18-12-9-10(16)7-8-14(12)21-2/h3-9H,16H2,1-2H3,(H2,17,18,19)

- InChIKey: LCQJJFCRSWOGAX-UHFFFAOYSA-N

- ほほえんだ: O(C)C1C=CC(=CC=1NC(NC1C=CC=CC=1OC)=O)N

計算された属性

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 4

- 複雑さ: 340

- トポロジー分子極性表面積: 85.6

- 疎水性パラメータ計算基準値(XlogP): 2.3

1-(5-Amino-2-methoxyphenyl)-3-(2-methoxyphenyl)urea 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1321659-2.5g |

1-(5-Amino-2-methoxyphenyl)-3-(2-methoxyphenyl)urea |

926254-69-5 | 95% | 2.5g |

¥21593.00 | 2024-04-25 | |

| Enamine | EN300-53107-0.05g |

1-(5-amino-2-methoxyphenyl)-3-(2-methoxyphenyl)urea |

926254-69-5 | 95% | 0.05g |

$88.0 | 2023-02-10 | |

| Enamine | EN300-53107-5.0g |

1-(5-amino-2-methoxyphenyl)-3-(2-methoxyphenyl)urea |

926254-69-5 | 95% | 5.0g |

$1364.0 | 2023-02-10 | |

| Enamine | EN300-53107-10.0g |

1-(5-amino-2-methoxyphenyl)-3-(2-methoxyphenyl)urea |

926254-69-5 | 95% | 10.0g |

$2024.0 | 2023-02-10 | |

| Enamine | EN300-53107-0.5g |

1-(5-amino-2-methoxyphenyl)-3-(2-methoxyphenyl)urea |

926254-69-5 | 95% | 0.5g |

$353.0 | 2023-02-10 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1321659-1g |

1-(5-Amino-2-methoxyphenyl)-3-(2-methoxyphenyl)urea |

926254-69-5 | 95% | 1g |

¥12690.00 | 2024-04-25 | |

| Enamine | EN300-53107-0.1g |

1-(5-amino-2-methoxyphenyl)-3-(2-methoxyphenyl)urea |

926254-69-5 | 95% | 0.1g |

$132.0 | 2023-02-10 | |

| TRC | A613088-50mg |

1-(5-Amino-2-methoxyphenyl)-3-(2-methoxyphenyl)urea |

926254-69-5 | 50mg |

$ 95.00 | 2022-06-08 | ||

| TRC | A613088-25mg |

1-(5-Amino-2-methoxyphenyl)-3-(2-methoxyphenyl)urea |

926254-69-5 | 25mg |

$ 70.00 | 2022-06-08 | ||

| 1PlusChem | 1P019XA8-500mg |

1-(5-amino-2-methoxyphenyl)-3-(2-methoxyphenyl)urea |

926254-69-5 | 95% | 500mg |

$492.00 | 2025-03-04 |

1-(5-Amino-2-methoxyphenyl)-3-(2-methoxyphenyl)urea 関連文献

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

-

Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305

-

Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Pawan Kumar,Rubina G. Parmar,Christopher R. Brown,Jennifer L. S. Willoughby,Donald J. Foster,I. Ramesh Babu,Sally Schofield,Vasant Jadhav,Klaus Charisse,Jayaprakash K. Nair,Kallanthottathil G. Rajeev,Martin A. Maier,Martin Egli,Muthiah Manoharan Chem. Commun., 2019,55, 5139-5142

-

Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998

-

Sara M. Butterfield,Julius Rebek Jr. Chem. Commun., 2007, 1605-1607

-

Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132

-

Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158

1-(5-Amino-2-methoxyphenyl)-3-(2-methoxyphenyl)ureaに関する追加情報

Introduction to 1-(5-Amino-2-methoxyphenyl)-3-(2-methoxyphenyl)urea (CAS No. 926254-69-5)

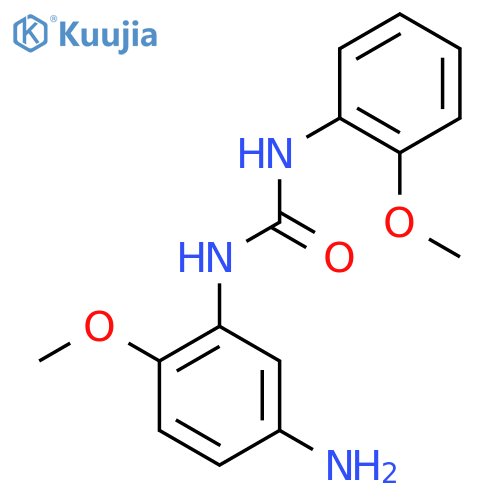

1-(5-Amino-2-methoxyphenyl)-3-(2-methoxyphenyl)urea, with the CAS number 926254-69-5, is a synthetic organic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include an amino group, methoxy groups, and a urea linkage, making it a versatile molecule for various biological studies.

The chemical structure of 1-(5-Amino-2-methoxyphenyl)-3-(2-methoxyphenyl)urea consists of two aromatic rings, each substituted with a methoxy group, and a urea bridge connecting the two rings. The presence of the amino group and the methoxy substituents imparts specific chemical and biological properties to the molecule, which are crucial for its potential therapeutic applications.

In the realm of medicinal chemistry, 1-(5-Amino-2-methoxyphenyl)-3-(2-methoxyphenyl)urea has been explored for its anti-inflammatory and analgesic properties. Recent studies have shown that this compound exhibits significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). These findings suggest that 1-(5-Amino-2-methoxyphenyl)-3-(2-methoxyphenyl)urea could be a promising candidate for the development of new anti-inflammatory drugs.

Beyond its anti-inflammatory properties, 1-(5-Amino-2-methoxyphenyl)-3-(2-methoxyphenyl)urea has also been investigated for its potential as an analgesic agent. Research has demonstrated that this compound can effectively reduce pain responses in animal models of nociception. The mechanism underlying its analgesic effects is thought to involve the modulation of nociceptive pathways, possibly through interactions with specific receptors or enzymes involved in pain signaling.

In addition to its therapeutic potential, 1-(5-Amino-2-methoxyphenyl)-3-(2-methoxyphenyl)urea has been studied for its ability to cross the blood-brain barrier (BBB). This property is particularly important for drugs targeting central nervous system (CNS) disorders, as many compounds are unable to effectively penetrate the BBB. Preliminary data suggest that 1-(5-Amino-2-methoxyphenyl)-3-(2-methoxyphenyl)urea can efficiently cross the BBB, making it a valuable lead compound for further development in neuropharmacology.

The synthesis of 1-(5-Amino-2-methoxyphenyl)-3-(2-methoxyphenyl)urea typically involves a multi-step process that includes the formation of the urea linkage between the two aromatic rings. Various synthetic routes have been reported in the literature, each with its own advantages and challenges. For instance, one common approach involves the reaction of 5-amino-2-methoxyaniline with 2-methoxyphenyl isocyanate under controlled conditions. The choice of synthetic method can significantly impact the yield and purity of the final product, which are critical factors in pharmaceutical research and development.

The physicochemical properties of 1-(5-Amino-2-meth oxy phen yl)-3-(2-me tho xy phen yl)u rea, such as solubility, stability, and melting point, have also been extensively studied. These properties are essential for optimizing the formulation and delivery of this compound in various pharmaceutical applications. For example, improving solubility can enhance bioavailability and therapeutic efficacy, while ensuring stability is crucial for maintaining drug potency over time.

In conclusion, 1-(5-Amino-2-meth oxy phen yl)-3-(2-me tho xy phen yl)u rea (CAS No. 926254-69-5) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further investigation and development as a therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses, highlighting its significance in the field of drug discovery.

926254-69-5 (1-(5-Amino-2-methoxyphenyl)-3-(2-methoxyphenyl)urea) 関連製品

- 1017778-44-7(3-Ethoxy-2,4-difluorocinnamic acid)

- 1261832-43-2(5-Methoxy-2'-(trifluoromethoxy)-2-(trifluoromethyl)biphenyl)

- 1804471-37-1(5-(2-Bromoacetyl)-2-fluorobenzo[d]oxazole)

- 844466-10-0(3-(3-methylbenzenesulfonyl)-1-(oxolan-2-yl)methyl-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 2106696-96-0(2-Propen-1-one, 1-(2R)-2-piperidinyl-)

- 1804243-05-7(2-Ethyl-5-methylphenylhydrazine)

- 2171431-88-0((2R)-1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoylpiperidine-2-carboxylic acid)

- 1932576-99-2(rac-(2R,4R)-1-[(tert-butoxy)carbonyl]-4-methylazetidine-2-carboxylic acid)

- 946249-24-7(N-(3-fluorophenyl)-4-(6-methoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide)

- 2229221-49-0(2-(2-Bromoethyl)-5-nitropyridine)